molecular formula C14H19N3 B12078976 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile

Cat. No.: B12078976
M. Wt: 229.32 g/mol
InChI Key: PZLABVJTQSMJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile is an organic compound with a complex structure that includes an amino group, a cyclohexylmethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. The final step often involves the formation of the benzonitrile moiety through a dehydration reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The use of green chemistry principles, such as ionic liquids as solvents, can also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile is unique due to the presence of both the cyclohexylmethyl group and the benzonitrile moiety

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

4-amino-3-(cyclohexylmethylamino)benzonitrile

InChI

InChI=1S/C14H19N3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h6-8,11,17H,1-5,10,16H2

InChI Key

PZLABVJTQSMJII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.